Tco-peg3-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tco-peg3-dbco: is a heterobifunctional linker used in the field of bioconjugation. It contains a DBCO (dibenzocyclooctyne) group and a TCO (trans-cyclooctene) group, both of which are essential for click chemistry reactions. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate specific and efficient bioconjugation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg3-dbco typically involves the following steps:
Synthesis of DBCO and TCO Moieties: : These moieties are synthesized separately using established organic synthesis methods.
PEGylation: : The DBCO and TCO moieties are then linked together using a PEG (polyethylene glycol) chain, usually with three PEG units, to form the final compound.
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tco-peg3-dbco: undergoes two main types of click chemistry reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): : The DBCO group reacts with azide groups to form a stable triazole ring.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: : The TCO group reacts with tetrazine groups to form a stable adduct.
Common Reagents and Conditions
SPAAC Reaction: : Azides (e.g., organic azides), typically conducted in aqueous or organic solvents at room temperature.
iEDDA Reaction: : Tetrazines, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed
SPAAC Reaction: : Triazole-linked products.
iEDDA Reaction: : Diels-Alder adducts.
Wissenschaftliche Forschungsanwendungen
Tco-peg3-dbco: is widely used in scientific research due to its ability to facilitate specific and efficient bioconjugation reactions. Its applications include:
Chemistry: : Used in the synthesis of complex molecules and materials.
Biology: : Facilitates the labeling and tracking of biomolecules.
Medicine: : Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: : Applied in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism by which Tco-peg3-dbco exerts its effects involves the specific and efficient bioconjugation reactions facilitated by its DBCO and TCO groups. The DBCO group undergoes SPAAC with azides, while the TCO group undergoes iEDDA with tetrazines. These reactions result in the formation of stable triazole and Diels-Alder adducts, respectively, which are essential for the targeted delivery of therapeutic agents in ADCs.
Vergleich Mit ähnlichen Verbindungen
Tco-peg3-dbco: is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. Similar compounds include:
DBCO-PEG3-acid: : A non-cleavable ADC linker featuring three PEG units.
DBCO-PEG3-TCO axial isomer: : Another form of the compound with a different isomeric structure.
These compounds share the DBCO and PEG functionalities but differ in their specific applications and structural isomers.
Eigenschaften
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIJQBQBCHZLD-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.